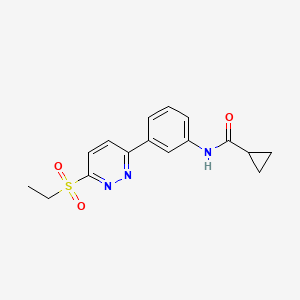
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound, also known as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It is known that pyridazine derivatives have shown a wide range of pharmacological activities . For example, some pyridazine derivatives have been recognized for their inotropic and vasodilator properties
Biochemical Pathways
Pyridazine derivatives have been demonstrated to possess a wide range of biological properties , suggesting that they may affect multiple biochemical pathways
Result of Action
Pyridazine derivatives have been demonstrated to possess a wide range of biological properties , suggesting that they may have diverse molecular and cellular effects
Activité Biologique
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H23N3O4S, with a molecular weight of 425.5 g/mol. Its structure features a cyclopropanecarboxamide core linked to a phenyl group substituted with a pyridazinyl moiety, which is further functionalized with an ethylsulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyridazinyl intermediate, followed by coupling reactions with cyclopropanecarboxylic acid derivatives under controlled conditions.
Research indicates that this compound may exert its biological effects through modulation of specific molecular targets involved in inflammatory and neurodegenerative pathways. The ethylsulfonyl group is believed to enhance the compound's binding affinity to these targets, potentially leading to anti-inflammatory and neuroprotective effects.
Therapeutic Potential
- Anti-inflammatory Activity : Preliminary studies suggest that the compound could inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antimicrobial Properties : Some derivatives of similar compounds have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, it was found that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could exhibit similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases.
Case Study 2: Neuroprotection
A recent investigation into GSK-3β inhibitors highlighted structural analogs of this compound as promising candidates for neuroprotection. These compounds demonstrated significant inhibition of GSK-3β activity, which is crucial in the pathophysiology of neurodegenerative disorders .
Propriétés
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPBSHMTUXRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














